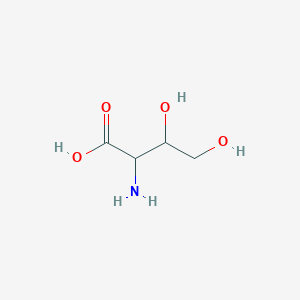

2-Amino-2-deoxy-D-erythronic Acid

Descripción general

Descripción

Métodos De Preparación

Carbenicillin indanyl se sintetiza mediante la esterificación de carbenicilina con indanol . Este proceso de esterificación hace que el compuesto sea estable a los ácidos y permite que se absorba rápidamente desde el tracto gastrointestinal . La producción industrial implica la reacción de carbenicilina con indanol en condiciones controladas para producir carbenicillin indanyl .

Análisis De Reacciones Químicas

Carbenicillin indanyl se somete a hidrólisis in vivo para producir carbenicilina y subproductos metabólicos derivados del indanol . La principal reacción que sufre es la hidrólisis, que se ve facilitada por el entorno ácido del tracto gastrointestinal . El principal producto formado a partir de esta reacción es la carbenicilina, que luego ejerce su actividad antibacteriana .

Aplicaciones Científicas De Investigación

Biochemical Research

Metabolic Pathways:

2-Amino-2-deoxy-D-erythronic acid is primarily recognized as a metabolite in the L-threonine biosynthetic pathway. It plays a crucial role in the synthesis of other amino acids and metabolites, influencing various metabolic processes in organisms.

Enzymatic Studies:

Research has highlighted its involvement in enzyme activities, particularly in the context of amino acid metabolism. Studies have shown that this compound can act as a substrate or an inhibitor for specific enzymes, thus providing insights into enzyme kinetics and mechanisms .

Microbiological Applications

Isolation from Fungal Sources:

This compound has been isolated from various fungi, such as Agaricus bisporus (common mushroom), where it is part of the cell wall structure. Its presence in fungal cell walls suggests potential applications in understanding fungal biology and ecology .

Antimicrobial Properties:

Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of natural preservatives or antimicrobial agents .

Agricultural Applications

Crop Science:

In agricultural research, this compound is being studied for its potential role in plant metabolism and growth regulation. Its involvement as a metabolite may influence plant responses to stress and nutrient availability, thus aiding in crop improvement strategies .

Fertilizer Development:

There is ongoing research into using this compound in developing biofertilizers that enhance nutrient uptake in plants, particularly those reliant on threonine metabolism for growth and development .

Case Studies

Mecanismo De Acción

Carbenicillin indanyl actúa interfiriendo con la síntesis final de la pared celular de las bacterias susceptibles . Después de la absorción, se hidroliza en carbenicilina, que acilata el dominio C-terminal de la transpeptidasa sensible a la penicilina abriendo el anillo lactámico . Esta inactivación de la enzima evita la formación de un enlace cruzado de dos cadenas lineales de peptidoglicano, inhibiendo la tercera y última etapa de la síntesis de la pared celular bacteriana .

Comparación Con Compuestos Similares

Carbenicillin indanyl es similar a otros antibióticos de la penicilina como la ampicilina y la amoxicilina . su característica única es su capacidad de administrarse por vía oral debido a su esterificación con indanol, lo que la hace estable a los ácidos . Otros compuestos similares incluyen ticarcilina y piperacilina, que también se utilizan para tratar infecciones bacterianas, pero generalmente se administran por vía parenteral .

Propiedades

IUPAC Name |

2-amino-3,4-dihydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUARFQOCGDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21768-44-5 | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.